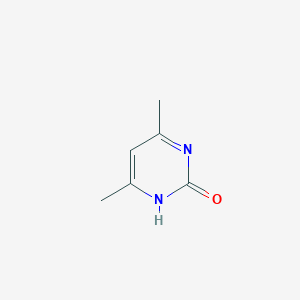

4,6-Dimethyl-2-hydroxypyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethyl-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4-3-5(2)8-6(9)7-4/h3H,1-2H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHEQVHAIRSPYDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5043762 | |

| Record name | 4,6-Dimethylpyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108-79-2 | |

| Record name | 2-Hydroxy-4,6-dimethylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-4,6-dimethylpyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Pyrimidinone, 4,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,6-Dimethylpyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dimethylpyrimidin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.289 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,6-DIMETHYL-2(1H)-PYRIMIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HG0CBN4V9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4,6-Dimethyl-2-hydroxypyrimidine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the fundamental properties of 4,6-dimethyl-2-hydroxypyrimidine, a versatile heterocyclic compound. Esteemed for its role as a critical building block in medicinal chemistry and agrochemical synthesis, this document serves as an in-depth resource, elucidating its chemical characteristics, synthesis protocols, reactivity, and biological significance to empower researchers in their scientific endeavors.

Core Chemical and Physical Properties

This compound, also known as 4,6-dimethyl-2-pyrimidinol, is a pyrimidine derivative recognized for its utility as a synthetic intermediate.[1] Its fundamental properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 108-79-2 | [2] |

| Molecular Formula | C₆H₈N₂O | [3] |

| Molecular Weight | 124.14 g/mol | [3] |

| Appearance | White to light yellow or pink crystalline powder | [4] |

| Melting Point | 201-205 °C | [4] |

| Solubility | Slightly soluble in DMSO and Methanol. Insoluble in most organic solvents.[5] | [5] |

| pKa | 10.34 ± 0.10 (Predicted) | |

| IUPAC Name | 4,6-dimethyl-1H-pyrimidin-2-one | [2] |

Tautomerism: A Key Structural Feature

A critical aspect of the chemistry of 2-hydroxypyrimidines is their existence in tautomeric forms. This compound predominantly exists in the keto (amide) form, 4,6-dimethyl-1H-pyrimidin-2-one, which is in equilibrium with its enol (aromatic) form. This equilibrium is influenced by factors such as the solvent and pH. Theoretical studies on the parent compound, 4-hydroxypyrimidine, indicate that the keto form is the more stable tautomer.[6][7] The predominance of the keto tautomer is crucial for its reactivity and biological interactions.

Caption: Mechanism of action of Nicarbazin.

Derivatives with Anticancer and Other Biological Activities

The pyrimidine nucleus is a common feature in many anticancer, antiviral, and antimicrobial agents. [1][8]Derivatives of this compound have been synthesized and evaluated for their biological activities. For instance, various pyrimidine derivatives have shown significant cytotoxic activities against cancer cell lines.

| Compound Type | Cell Line | IC₅₀ (µM) | Reference |

| Novel Pyrimidine Derivatives | A549 | < 50 | [9] |

| Thienopyrimidine Derivatives | MCF-7 | 0.045 | [10] |

| Dihydropyrimidinone Derivatives (as alkaline phosphatase inhibitors) | - | 1.271 | [11] |

| Dihydropyrimidinone Derivatives (as urease inhibitors) | - | 3.70 | [11] |

These findings underscore the potential of the this compound scaffold for the development of novel therapeutics.

Analytical Methodologies

High-performance liquid chromatography (HPLC) is a standard technique for assessing the purity of this compound and its derivatives. A general reverse-phase HPLC method can be employed for this purpose.

Illustrative HPLC Protocol

This is a general protocol; specific conditions may need to be optimized.

-

Column: C18 reverse-phase column (e.g., YMC-Pack ODS-AQ, 150 x 4.6 mm, 3 µm) [12]* Mobile Phase: Gradient elution with water and methanol.

-

Detection: UV at an appropriate wavelength (e.g., 254 nm).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C. [12]* Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water. [12]

Safety and Handling

-

General Hazards: May cause eye, skin, and respiratory tract irritation. [4][13]The toxicological properties have not been fully investigated. [13]* Handling Precautions:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [4] * Avoid breathing dust.

-

Wash thoroughly after handling. [4]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like oxidizing agents. [4]

-

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those in pharmaceutical and agrochemical research. Its versatile chemical nature, accessible synthesis, and proven role as a scaffold for biologically active molecules make it a valuable tool in the development of new technologies. This guide has provided a detailed overview of its fundamental properties, synthesis, reactivity, and applications, with the aim of facilitating further innovation and discovery.

References

-

The Science Behind Nicarbazin: Mechanism of Action and Chemical Properties. (URL: [Link])

-

Nicarbazin. Health Canada. (2017). (URL: [Link])

-

Nicarbazin. Wikipedia. (URL: [Link])

-

Nicarbazin. Poultrymed. (URL: [Link])

-

Nicarbazin. Residue Monograph prepared by the meeting of the Joint FAO/WHO Expert Committee on Food Additives (JECFA), 94th Meeting. FAO. (URL: [Link])

-

Cytotoxic activities (IC 50 µM) of the new compounds and doxorubicin against HepG2, MCF7 and WISH cells. ResearchGate. (URL: [Link])

-

Material Safety Data Sheet - 4,6-Dihydroxypyrimidine, 98%. Cole-Parmer. (URL: [Link])

-

Properties of the OH Adducts of Hydroxy, Methyl, Methoxy, and Amino-Substituted Pyrimidines: Their Dehydration Reactions and EndProduct Analysis. ResearchGate. (URL: [Link])

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. (URL: [Link])

-

Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. PubMed. (URL: [Link])

-

Recent Progress in Biological Activities of Dihydropyrimidine Derivatives: An Updated Mini-Review. SciSpace. (URL: [Link])

- Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine.

-

Anti-proliferative activity data. IC 50 values in µg/mL and µM. ResearchGate. (URL: [Link])

-

Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. ResearchGate. (URL: [Link])

-

Unlock the Potential of this compound in Pharmaceutical and Agrochemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. (URL: [Link])

-

Cytotoxic activity (IC50) of Synthesized compounds. ResearchGate. (URL: [Link])

- Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine.

-

Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. (URL: [Link])

-

1,2-Dihydro-N-(2-hydroxyethyl)-4,6-dimethyl-2-oxopyrimidine. ResearchGate. (URL: [Link])

- HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material.

-

4-amino-2,6-dimethylpyrimidine. Organic Syntheses Procedure. (URL: [Link])

-

Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube. (URL: [Link])

-

4,6-Dimethyl-2-pyrimidone. NIST WebBook. (URL: [Link])

-

2-Hydroxy-4,6-dimethylpyrimidine. PubChem. (URL: [Link])

-

4,6-Dimethylpyrimidine. PubChem. (URL: [Link])

-

Electrochemical Initiation of Nucleophilic Substitution of Hydroquinone with 4, 6-Dimethylpyrimidine-2-thiol. ResearchGate. (URL: [Link])

-

HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia. (URL: [Link])

-

Photochemical Hydroxyl Group Abstraction from N-Hydroxypyridine-2(1H)-thione Isolated in a Solid Hydrogen Matrix: Photogeneration of 2-Mercaptopyridine. PMC - NIH. (URL: [Link])

-

Hydroxyl Protecting Groups Stability. Organic Chemistry Portal. (URL: [Link])

-

Hydroxyl Compounds | Preparation and Reactivity. YouTube. (URL: [Link])

-

Hydroxyl Group Substitution - Alcohols. Chemistry LibreTexts. (URL: [Link])

-

Crystal structure and Hirshfeld surface analysis of (Z)-2-amino-4-(2,6-dichlorophenyl)-5-(1-hydroxyethylidene)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile. PMC - PubMed Central. (URL: [Link])

-

FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine. IJERA. (URL: [Link])

-

REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. PMC - PubMed Central. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-Hydroxy-4,6-dimethylpyrimidine | C6H8N2O | CID 9508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4,6-Dimethyl-2-pyrimidone [webbook.nist.gov]

- 4. fishersci.com [fishersci.com]

- 5. CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Chemical Structure and Tautomerism of 4,6-Dimethyl-2-hydroxypyrimidine

Abstract

4,6-Dimethyl-2-hydroxypyrimidine (CAS No. 108-79-2) is a pivotal heterocyclic compound, widely recognized as a versatile building block in the synthesis of a broad spectrum of biologically active molecules.[1][2] Its utility spans the pharmaceutical industry, with applications in antiviral and anticancer drug development, as well as the agrochemical sector for the creation of effective crop protection agents.[1] A profound understanding of its chemical structure and, most critically, its tautomeric nature is paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the core chemical principles governing this compound, with a focused analysis of its tautomeric equilibrium and the methodologies to investigate it.

Introduction: The Significance of this compound

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and naturally occurring biomolecules, including the nucleobases uracil, thymine, and cytosine. This compound, with its substituted pyrimidine ring, presents a unique combination of reactive sites that make it an invaluable intermediate in organic synthesis.[1] Its molecular formula is C6H8N2O, and it is also known by several synonyms, including 4,6-dimethyl-2-pyrimidone and 2-hydroxy-4,6-dimethylpyrimidine.[2][3][4]

The strategic importance of this molecule lies in its ability to undergo various chemical transformations, enabling the construction of complex molecular architectures. A key aspect that dictates its reactivity and interaction with biological targets is its existence in different tautomeric forms. Tautomers are constitutional isomers that readily interconvert, and in the case of this compound, this primarily involves a keto-enol equilibrium.[5][6] The predominant tautomeric form can significantly influence its physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are all critical parameters in drug design.

Chemical Structure and Tautomeric Forms

The nominal structure of this compound suggests a hydroxyl group at the 2-position of the pyrimidine ring. However, due to the phenomenon of tautomerism, it exists in equilibrium with its keto form, 4,6-dimethyl-1H-pyrimidin-2-one. This dynamic equilibrium is a consequence of proton migration between the oxygen and a ring nitrogen atom.

The two primary tautomeric forms are:

-

The Enol Form (4,6-dimethylpyrimidin-2-ol): This form contains a hydroxyl (-OH) group attached to the pyrimidine ring.

-

The Keto Form (4,6-dimethyl-1H-pyrimidin-2-one): This form features a carbonyl (C=O) group within the pyrimidine ring, with a proton residing on one of the adjacent nitrogen atoms.

Generally, for 2-hydroxypyrimidines, the equilibrium often favors the keto form, which is stabilized by the greater strength of the C=O double bond compared to the C=C double bond in the enol form.[5][7] However, the precise position of this equilibrium is sensitive to various factors, including the solvent, temperature, and pH.[8]

Visualizing the Tautomeric Equilibrium

The interconversion between the enol and keto tautomers can be visualized as follows:

Caption: Tautomeric equilibrium of this compound.

Factors Influencing Tautomeric Equilibrium

The predominance of one tautomer over the other is not static and is influenced by several environmental and structural factors. Understanding these factors is crucial for predicting and controlling the chemical behavior of this compound.

| Factor | Influence on Equilibrium | Rationale |

| Solvent Polarity | Polar solvents tend to favor the more polar tautomer. The keto form, with its carbonyl group, is generally more polar and can engage in stronger dipole-dipole interactions and hydrogen bonding with polar solvents. | The stabilization of the more polar tautomer through solvation shifts the equilibrium.[8] |

| pH | The state of protonation of the molecule can lock it into a specific tautomeric form. Under acidic or basic conditions, the molecule can become charged, which alters the electronic distribution and favors one tautomer. | Protonation or deprotonation can significantly alter the relative stabilities of the tautomers.[9] |

| Temperature | Changes in temperature can shift the equilibrium. The direction of the shift depends on the enthalpy change of the tautomerization reaction. | According to Le Chatelier's principle, an increase in temperature will favor the endothermic direction of the equilibrium. |

| Intramolecular Hydrogen Bonding | The possibility of forming intramolecular hydrogen bonds can stabilize a particular tautomer. | This is a significant stabilizing factor in many heterocyclic systems. |

| Aromaticity | The aromatic character of the pyrimidine ring can differ between the tautomeric forms, influencing their relative stability. | Tautomers with greater aromatic character are generally more stable. |

Experimental and Computational Methodologies for Studying Tautomerism

The elucidation of the tautomeric equilibrium of this compound requires a combination of experimental and computational techniques.

Experimental Protocols

A. UV-Visible Spectroscopy

UV-Visible spectroscopy is a powerful tool for studying tautomerism as the different electronic structures of the tautomers result in distinct absorption spectra.

Experimental Workflow:

Caption: Workflow for studying tautomerism using UV-Vis spectroscopy.

Step-by-Step Methodology:

-

Solution Preparation: Prepare a stock solution of this compound in a non-polar solvent like hexane. Prepare serial dilutions in solvents of varying polarity (e.g., chloroform, acetonitrile, methanol, water).

-

Spectral Acquisition: Record the UV-Vis spectrum of each solution using a double-beam spectrophotometer. Use the respective pure solvent as a blank.

-

Data Analysis: Identify the λmax for each tautomer. The enol form typically absorbs at a shorter wavelength than the keto form.

-

Equilibrium Constant Calculation: The ratio of the tautomers can be estimated from the intensities of their respective absorption bands.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for providing detailed structural information about the tautomers in solution.

Experimental Workflow:

Caption: Workflow for NMR analysis of tautomerism.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a known amount of this compound in a deuterated solvent.

-

Spectral Acquisition: Record high-resolution ¹H and ¹³C NMR spectra.

-

Spectral Interpretation: In the ¹H NMR spectrum, the N-H proton of the keto form will appear as a distinct signal, while the O-H proton of the enol form will also have a characteristic chemical shift. In the ¹³C NMR spectrum, the chemical shift of the C2 carbon will be significantly different for the carbonyl carbon of the keto form versus the C-OH carbon of the enol form.

-

Quantitative Analysis: The ratio of the tautomers can be determined by integrating the signals that are unique to each form.

Computational Chemistry Protocols

Quantum chemical calculations provide valuable insights into the relative stabilities of tautomers and the energy barriers for their interconversion.[10][11]

Computational Workflow:

Caption: Computational workflow for tautomerism studies.

Step-by-Step Methodology:

-

Structure Building: Construct the initial 3D coordinates for both the enol and keto tautomers using molecular modeling software.

-

Geometry Optimization: Optimize the geometry of each tautomer to find the lowest energy conformation. Density Functional Theory (DFT) methods are commonly employed for this purpose.[9]

-

Frequency Calculations: Perform frequency calculations to ensure that the optimized structures correspond to local minima on the potential energy surface (i.e., no imaginary frequencies).

-

Energy Calculations: Calculate the electronic energies of the optimized structures. The difference in these energies provides an estimate of the relative stability of the tautomers in the gas phase.

-

Solvation Modeling: To simulate the effect of a solvent, employ a continuum solvation model. This will provide a more realistic prediction of the tautomeric equilibrium in solution.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the condensation reaction of urea with acetylacetone (2,4-pentanedione) in the presence of an acid catalyst.[12][13][14]

Reaction Scheme:

Urea + Acetylacetone --(Acid Catalyst)--> this compound + H₂O

Step-by-Step Laboratory Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve urea in ethanol.

-

Addition of Reactants: To the stirred solution, add an equimolar amount of acetylacetone.

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated hydrochloric acid or sulfuric acid.[12][13]

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours.

-

Workup: After cooling, the product often precipitates from the solution. The solid can be collected by filtration, washed with a cold solvent, and dried.

-

Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.[12]

Applications in Drug Development and Beyond

The versatile nature of this compound makes it a valuable precursor in various fields.

-

Pharmaceuticals: It serves as a key intermediate in the synthesis of a variety of therapeutic agents. Its ability to participate in diverse chemical reactions allows for the facile introduction of different functional groups, enabling the generation of libraries of compounds for drug screening. The pyrimidine core is a well-established pharmacophore in many approved drugs.[1][2][15]

-

Agrochemicals: In the agrochemical industry, it is used in the production of herbicides and fungicides.[1] The resulting compounds often exhibit high efficacy and selectivity.

-

Biochemical Research: This compound can be used as a tool in biochemical assays and for studying enzyme kinetics and metabolic pathways.[1][2]

Conclusion

This compound is a molecule of significant industrial and academic interest. Its rich chemistry is largely governed by the fascinating phenomenon of tautomerism. A comprehensive understanding of its keto-enol equilibrium and the factors that influence it is essential for harnessing its full potential in the design and synthesis of novel pharmaceuticals and agrochemicals. The synergistic application of experimental techniques like UV-Vis and NMR spectroscopy, coupled with the predictive power of computational chemistry, provides a robust framework for elucidating the tautomeric behavior of this important heterocyclic compound.

References

- NINGBO INNO PHARMCHEM CO.,LTD. Unlock the Potential of this compound in Pharmaceutical and Agrochemical Synthesis.

- NIST. 4,6-Dimethyl-2-pyrimidone. NIST Chemistry WebBook.

- Bohrium. Computational Methods and Molecular Modelling for Some Predicted Tautomers of Pyrimidine Compounds.

-

Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674. Available from: [Link]

-

Flinn, C. M., & Poirier, R. A. (2014). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. International Journal of Molecular Sciences, 15(12), 22097–22114. Available from: [Link]

-

Shugar, D., & Kierdaszuk, B. (1985). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Journal of Biosciences, 8(3-4), 657–668. Available from: [Link]

-

ResearchGate. Tautomerism of pyrimidine bases—uracil, cytosine, isocytosine: Theoretical study with complete optimization of geometry. Available from: [Link]

-

PubChem. 2-Hydroxy-4,6-dimethylpyrimidine. Available from: [Link]

-

Zvolinskii, V. P., V’yunov, K. A., & Ginak, A. I. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega, 6(21), 13695–13704. Available from: [Link]

-

Singh, R. P., Singh, R., & Verma, R. D. (2008). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. TSI, 3(1), 1-5. Available from: [Link]

- Google Patents. CN101279949A - Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine.

- Google Patents. CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine.

-

Khan Academy. Keto-enol tautomerization. Available from: [Link]

-

Chemistry LibreTexts. 5.1: Keto-Enol Tautomerism. Available from: [Link]

-

Organic Chemistry Tutor. Keto-Enol Tautomerism. Available from: [Link]

-

Chemistry LibreTexts. 22.1: Keto-Enol Tautomerism. Available from: [Link]

-

ResearchGate. Vibrational Spectra of 2,4-Dimethyl-6-Hydroxy Pyrimidine. Available from: [Link]

-

Les, A., Adamowicz, L., & Person, W. B. (1991). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry, 95(25), 10301–10311. Available from: [Link]

-

ResearchGate. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Versatility of 2,4-Dimethyl-6-hydroxypyrimidine in Chemical Research. Available from: [Link]

-

ResearchGate. Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. Available from: [Link]

-

Al-Ghamdi, A. A., & Shibl, M. F. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1547. Available from: [Link]

-

Kumar, S., & Kumar, A. (2017). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Bioorganic & Medicinal Chemistry, 25(22), 5847–5861. Available from: [Link]

-

Schlegel, H. B., P., v. R. S., & Pople, J. A. (1982). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Journal of the American Chemical Society, 104(17), 4608–4611. Available from: [Link]

-

Beak, P., Fry, F. S., Lee, J., & Steele, F. (1976). Equilibration studies. Protomeric equilibria of 2- and 4-hydroxypyridines, 2- and 4-hydroxypyrimidines, 2- and 4-mercaptopyridines, and structurally related compounds in the gas phase. Journal of the American Chemical Society, 98(1), 171–179. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4,6-Dimethyl-2-pyrimidone [webbook.nist.gov]

- 4. 2-Hydroxy-4,6-dimethylpyrimidine | C6H8N2O | CID 9508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ias.ac.in [ias.ac.in]

- 9. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Computational Methods and Molecular Modelling for Some Predicted Tautomers of Pyrimidine Compounds: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 11. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound | 108-79-2 [chemicalbook.com]

- 13. CN101279949A - Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine - Google Patents [patents.google.com]

- 14. CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine - Google Patents [patents.google.com]

- 15. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Overview: The Utility of a Core Heterocycle

An In-Depth Technical Guide to 4,6-Dimethyl-2-hydroxypyrimidine (CAS 108-79-2)

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound. It moves beyond a simple recitation of facts to provide field-proven insights into its synthesis, properties, and applications, grounding all claims in verifiable, authoritative sources.

This compound, also known by its tautomeric name 4,6-dimethyl-2(1H)-pyrimidinone, is a highly versatile heterocyclic compound.[1] Its strategic importance in chemical synthesis stems from the pyrimidine core, a privileged scaffold in medicinal chemistry, combined with a reactive hydroxyl group and two methyl groups that influence its solubility and electronic properties.[2][3] This structure makes it an indispensable intermediate and building block for creating a diverse array of biologically active molecules, from pharmaceuticals to agrochemicals.[2][3] Its utility is not merely theoretical; it is a foundational component in the synthesis of novel compounds targeting a range of diseases, including viral infections and cancers, and in the development of modern crop protection agents.[3]

Physicochemical & Structural Characteristics

A precise understanding of a compound's physical and chemical properties is the bedrock of successful experimental design. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 108-79-2 | [3][4] |

| Molecular Formula | C₆H₈N₂O | [1][3] |

| Molecular Weight | 124.14 g/mol | [1][3] |

| Appearance | White to off-white or pale yellow crystalline powder | [3][4] |

| Melting Point | 199 - 205 °C | [3][4] |

| Purity | ≥ 99% (by HPLC) is commercially available | [3] |

| Synonyms | 4,6-Dimethyl-2-pyrimidinol, 2-Hydroxy-4,6-dimethylpyrimidine | [3][5] |

| IUPAC Name | 4,6-dimethyl-1H-pyrimidin-2-one | [6] |

The Critical Concept: Keto-Enol Tautomerism

A pivotal feature of this molecule is its existence as a mixture of two rapidly interconverting tautomers: the hydroxy (enol) form and the pyrimidone (keto) form. While commonly named as a "hydroxypyrimidine," theoretical and experimental studies indicate that the equilibrium in different environments can favor one form over the other.[7][8] This tautomerism is not merely an academic curiosity; it dictates the molecule's reactivity. For instance, reactions at the oxygen atom proceed through the hydroxy tautomer, while reactions at the ring nitrogen are characteristic of the pyrimidone form.

The choice of solvent and reaction conditions can shift this equilibrium, a factor that must be considered during synthetic planning. For example, polar solvents tend to stabilize the more polar keto form.[7]

Caption: Prototropic equilibrium between keto and enol forms.

Synthesis: A Validated Protocol

The most common and efficient synthesis of this compound is the acid-catalyzed condensation of urea with acetylacetone (2,4-pentanedione).[4][9] This reaction is a classic example of heterocyclic ring formation.

Causality in Synthesis: Why This Method Works

The reaction mechanism relies on the nucleophilicity of the urea nitrogens and the electrophilicity of the acetylacetone carbonyl carbons. The acid catalyst plays a crucial role by protonating a carbonyl group of the acetylacetone, which significantly increases its electrophilicity and makes it more susceptible to attack by the weakly nucleophilic urea. Following the initial condensation and dehydration to form an imine, a second intramolecular condensation and dehydration step occurs to form the stable six-membered pyrimidine ring. Using sulfuric acid is often preferred in industrial scale-ups over generating anhydrous hydrogen chloride in alcohol, as it mitigates the handling risks associated with gaseous HCl and improves operational safety.[9]

Step-by-Step Laboratory Protocol

This protocol is a synthesized representation of established methods.[4][9][10]

Materials:

-

Urea (333.3 mmol, 20.0 g)

-

Acetylacetone (333.3 mmol, 33.3 g)

-

Ethanol (166 mL)

-

Concentrated Sulfuric Acid (98%) or Concentrated Hydrochloric Acid (45 mL)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (for neutralization, if needed)

-

Cold Ethanol (for washing)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve urea (20.0 g) in ethanol (166 mL). Gentle heating may be required.

-

Addition of Reagent: To the dissolved urea solution, add acetylacetone (33.3 g).

-

Catalyst Addition: Begin stirring the mixture and slowly add the acid catalyst (e.g., 45 mL of concentrated HCl) dropwise. Causality Note: This slow addition is critical to control the exothermic reaction and maintain a safe temperature profile, ideally not exceeding 60 °C.[9]

-

Reaction: Heat the reaction mixture to 80 °C and maintain for 24 hours with continuous stirring.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the mixture to room temperature. The product will precipitate out of the solution.

-

Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid product with a small amount of cold ethanol. Causality Note: Washing with cold ethanol removes residual starting materials and soluble impurities without significantly dissolving the desired product, thereby maximizing yield and purity.

-

Drying: Dry the collected solid to obtain 4,6-dimethylpyrimidin-2-ol as a colorless or off-white solid. The expected yield is typically high, around 97%.[4]

-

Validation: Confirm the product's identity and purity via:

Core Applications in Research and Development

The value of this compound lies in its role as a versatile precursor. Its structure can be readily modified to generate libraries of compounds for screening in drug discovery and agrochemical development.

Caption: Key application pathways for the core scaffold.

Pharmaceutical Synthesis

This compound is a key building block for more complex molecules intended for therapeutic use.[2] The pyrimidine ring is a cornerstone of nucleobases, making its derivatives prime candidates for interacting with biological targets like enzymes and receptors.[11] It serves as a starting material in the synthesis of compounds investigated for:

-

Antiviral therapies: The pyrimidine structure mimics natural nucleosides, allowing derivatives to act as inhibitors of viral replication enzymes.[3]

-

Anticancer agents: Many kinase inhibitors and other targeted cancer therapies incorporate a pyrimidine core. This scaffold provides a rigid framework for orienting functional groups to fit into the active sites of oncogenic proteins.[3]

Agrochemical Development

In agriculture, it is a precursor for potent and selective crop protection agents.[3]

-

Herbicides and Fungicides: The pyrimidine scaffold is present in numerous commercial pesticides. Its derivatives can be tailored to inhibit essential biochemical pathways in weeds or fungi, often with low toxicity to the crops themselves.[2][3]

-

Coccidiostats: It is a known component of Nicarbazine, an antiprotozoal agent used in the poultry industry to control Coccidia parasites.[4][10]

Safety and Handling: A Self-Validating System

Safe handling is paramount in any research setting. The following protocols are based on standard safety data sheets.[5][12][13]

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety goggles or face shield).[5][12]

-

Ventilation: Use only with adequate ventilation. Facilities should be equipped with a local exhaust ventilation system to keep airborne concentrations low.[12][13]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Avoid breathing dust or fumes. Minimize dust generation.[12][13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[5][12]

-

First Aid:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[12]

-

Skin Contact: Immediately remove contaminated clothing. Wash skin with plenty of water.[13]

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids.[5]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]

-

Conclusion

This compound (CAS 108-79-2) is more than just a chemical intermediate; it is an enabling tool for innovation in the life sciences. Its straightforward and high-yield synthesis, combined with the versatile reactivity endowed by its tautomeric nature, secures its role as a valuable scaffold in the development of next-generation pharmaceuticals and agrochemicals. A thorough understanding of its properties, synthesis, and handling is essential for any scientist looking to leverage its full potential.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock the Potential of this compound in Pharmaceutical and Agrochemical Synthesis.

- Chem-Impex. (n.d.). This compound.

- ChemicalBook. (n.d.). This compound CAS#: 108-79-2.

- AK Scientific, Inc. (n.d.). This compound Safety Data Sheet.

- ChemicalBook. (2025). This compound | 108-79-2.

- IUCr Journals. (n.d.). The crystal structure of this compound. I.

- TCI Chemicals. (2025). SAFETY DATA SHEET.

- Fisher Scientific. (2024). SAFETY DATA SHEET.

- NIST. (n.d.). 4,6-Dimethyl-2-pyrimidone. NIST Chemistry WebBook.

- Google Patents. (n.d.). CN101279949A - Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine.

- University of Arizona. (n.d.). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives.

- PubChem. (n.d.). 2-Hydroxy-4,6-dimethylpyrimidine.

- ChemicalBook. (n.d.). Tautomerism characteristics of 4-pyrimidone.

- MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.

Sources

- 1. 4,6-Dimethyl-2-pyrimidone [webbook.nist.gov]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound CAS#: 108-79-2 [m.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. 2-Hydroxy-4,6-dimethylpyrimidine | C6H8N2O | CID 9508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. experts.arizona.edu [experts.arizona.edu]

- 8. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 9. CN101279949A - Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine - Google Patents [patents.google.com]

- 10. This compound | 108-79-2 [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. aksci.com [aksci.com]

- 13. tcichemicals.com [tcichemicals.com]

Spectroscopic Data of 4,6-Dimethyl-2-hydroxypyrimidine: An In-depth Technical Guide

Introduction

4,6-Dimethyl-2-hydroxypyrimidine (CAS No: 108-79-2) is a significant heterocyclic compound belonging to the pyrimidine family. Pyrimidine derivatives are of immense interest in medicinal chemistry and drug development due to their presence in the core structure of nucleobases and various biologically active molecules. This guide provides a comprehensive analysis of the spectroscopic data of this compound, offering researchers, scientists, and drug development professionals a detailed reference for its structural elucidation and characterization. A critical aspect of understanding the spectroscopic behavior of this molecule is its existence in tautomeric forms.

Tautomerism of this compound

Hydroxypyrimidines, including the 2-hydroxy substituted variants, exhibit keto-enol tautomerism. This compound can exist in equilibrium between its enol form (2-hydroxy) and its more stable keto form (2-oxo), specifically 4,6-dimethylpyrimidin-2(1H)-one. Spectroscopic evidence and theoretical studies on similar pyrimidine systems suggest that the pyrimidinone (keto) form is the predominant tautomer in most solvents and in the solid state.[1][2] This predominance of the keto tautomer is a key factor in the interpretation of the NMR, IR, and Mass Spectrometry data that follows.

Caption: Tautomeric equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ¹H NMR

A sample of this compound is dissolved in a deuterated solvent, typically DMSO-d₆, to a concentration of approximately 5-10 mg/mL. The solution is then transferred to a standard 5 mm NMR tube. The ¹H NMR spectrum is acquired on a 400 MHz spectrometer at room temperature. The chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

¹H NMR Spectral Data

| Signal (ppm) | Multiplicity | Integration | Assignment |

| ~11.5-12.5 | broad singlet | 1H | N-H (amide proton of the pyrimidinone) |

| 7.35 | singlet | 1H | C5-H (vinyl proton) |

| 2.43 | singlet | 6H | C4-CH₃ and C6-CH₃ (methyl protons) |

Note: The N-H proton signal is often broad and its chemical shift can be variable depending on concentration and temperature. In some cases, it may not be observed.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound in DMSO-d₆ provides clear evidence for the predominant pyrimidinone tautomer.[3]

-

Methyl Protons (C4-CH₃ and C6-CH₃): The singlet at 2.43 ppm, integrating to six protons, is characteristic of the two magnetically equivalent methyl groups at positions 4 and 6 of the pyrimidine ring.[3]

-

Vinyl Proton (C5-H): The singlet at 7.35 ppm, integrating to one proton, is assigned to the proton attached to carbon 5 of the ring.[3] Its singlet nature is due to the absence of adjacent protons for coupling.

-

Amide Proton (N-H): The presence of a broad singlet in the downfield region (typically between 11.5 and 12.5 ppm) would be indicative of the N-H proton of the pyrimidinone ring. The absence of a distinct O-H peak further supports the keto tautomer's prevalence.

¹³C NMR Spectral Data

As of the current literature survey, a publicly available, experimentally verified ¹³C NMR spectrum for this compound is not available. However, based on the analysis of similar pyrimidine derivatives and established chemical shift prediction methodologies, the following assignments can be proposed for the predominant 4,6-dimethylpyrimidin-2(1H)-one tautomer.

| Predicted Chemical Shift (ppm) | Assignment |

| ~165-170 | C2 (C=O) |

| ~160-165 | C4 and C6 |

| ~100-105 | C5 |

| ~20-25 | -CH₃ |

Disclaimer: These ¹³C NMR chemical shifts are predicted and should be used as a guideline. Experimental verification is required for definitive assignment.

Infrared (IR) Spectroscopy

Experimental Protocol: FTIR

A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. The FTIR spectrum is then recorded over the range of 4000-400 cm⁻¹.

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000–3500 | Broad | N-H stretch (amide) |

| ~2950-2850 | Medium | C-H stretch (methyl) |

| ~1630-1680 | Strong | C=O stretch (amide I) |

| ~1550-1600 | Strong | C=C and C=N stretch (ring) |

| ~1370 | Medium | CH₃ bend |

Interpretation of the IR Spectrum

The IR spectrum provides key functional group information that strongly supports the 4,6-dimethylpyrimidin-2(1H)-one structure.

-

N-H Stretching: A broad absorption band in the region of 3000–3500 cm⁻¹ is characteristic of N-H stretching vibrations in the amide group of the pyrimidinone ring.[4] The broadness is due to hydrogen bonding in the solid state.

-

C-H Stretching: Absorptions corresponding to the C-H stretching of the methyl groups are expected in the 2950-2850 cm⁻¹ range.

-

C=O Stretching: A strong absorption band, typically between 1630 cm⁻¹ and 1680 cm⁻¹, is indicative of the carbonyl (C=O) stretching vibration of the cyclic amide (lactam). A peak at 1630 cm⁻¹ has been reported and is consistent with this assignment, although it was attributed to C=N stretching in the source.[4] It is likely that both C=O and C=N vibrations contribute in this region.

-

Ring Vibrations: Strong bands in the 1550-1600 cm⁻¹ region are due to the stretching vibrations of the C=C and C=N bonds within the pyrimidine ring.[5]

-

Methyl Bending: The absorption around 1370 cm⁻¹ is assigned to the symmetric bending vibration of the methyl groups.[4]

Caption: Experimental workflow for spectroscopic analysis.

Mass Spectrometry

Experimental Protocol: Mass Spec

The mass spectrum is typically obtained using an electron ionization (EI) source. The sample is introduced into the high vacuum of the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are then separated based on their mass-to-charge ratio (m/z).

Mass Spectrometry Data

| m/z | Proposed Fragment |

| 124 | [M]⁺ (Molecular Ion) |

| 109 | [M - CH₃]⁺ |

| 96 | [M - CO]⁺ |

| 81 | [M - HNCO]⁺ |

Interpretation of the Mass Spectrum

The mass spectrum provides information about the molecular weight and the fragmentation pattern of the molecule.

-

Molecular Ion Peak: The peak at m/z 124 corresponds to the molecular weight of this compound (C₆H₈N₂O), confirming its elemental composition.

-

Fragmentation Pattern: A plausible fragmentation pathway for the pyrimidinone tautomer would involve:

-

Loss of a methyl radical (-CH₃) to give a fragment at m/z 109.

-

Loss of carbon monoxide (-CO) from the ring, a common fragmentation for cyclic ketones and amides, resulting in a fragment at m/z 96.

-

A characteristic fragmentation of pyrimidinones is the loss of isocyanic acid (-HNCO), which would lead to a fragment at m/z 81.

-

Conclusion

The spectroscopic data for this compound, when considered collectively, strongly supports the predominance of the 4,6-dimethylpyrimidin-2(1H)-one tautomer. The ¹H NMR confirms the presence and connectivity of the protons, the IR spectrum identifies the key functional groups of the cyclic amide structure, and the mass spectrum verifies the molecular weight and suggests a fragmentation pattern consistent with this structure. While experimental ¹³C NMR data is currently lacking in the public domain, the predicted chemical shifts align with the proposed structure. This guide provides a solid foundation for the spectroscopic identification and characterization of this important pyrimidine derivative.

References

-

Begunov, R.S., Fakhrutdinov, A.N., Sokolov, A.A., Savina, L.I., & Bashkov, N.E. (Year not available). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... ResearchGate. Retrieved from [Link]

-

FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine. (n.d.). International Journal of Engineering Research and Applications (IJERA). Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

-

LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

(n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

- Google Patents. (n.d.). CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine.

- Plekhova, A. I., et al. (2021).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9508, 2-Hydroxy-4,6-dimethylpyrimidine. Retrieved from [Link]

Sources

Tautomeric Forms of 2-Hydroxy-4,6-dimethylpyrimidine in Different Solvents: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive examination of the tautomeric equilibrium of 2-hydroxy-4,6-dimethylpyrimidine in various solvent environments. The equilibrium between the aromatic hydroxy (enol) form and the non-aromatic pyrimidinone (keto) form is fundamental to its chemical reactivity, biological activity, and physicochemical properties. This document delves into the theoretical principles governing this tautomerism, offers detailed experimental protocols for its spectroscopic investigation using UV-Vis and NMR techniques, and discusses the interpretation of the resulting data. The causal relationship between solvent properties—such as polarity, proticity, and hydrogen bonding capability—and the position of the tautomeric equilibrium is a central focus. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding and practical framework for analyzing tautomerism in heterocyclic systems.

Introduction: The Dynamic Nature of Hydroxypyrimidines

Heterocyclic compounds are foundational scaffolds in medicinal chemistry and materials science. Among these, hydroxypyrimidines are of particular interest due to their presence in nucleobases and their wide range of biological activities. A critical, yet often overlooked, aspect of these molecules is their existence as a mixture of readily interconvertible isomers known as tautomers. For 2-hydroxy-4,6-dimethylpyrimidine, this manifests as a dynamic equilibrium between the 2-hydroxy-4,6-dimethylpyrimidine (enol form) and the 4,6-dimethyl-1H-pyrimidin-2-one (keto form).

The predominance of one tautomer over the other is not an intrinsic, immutable property of the molecule but is exquisitely sensitive to its environment.[1] The solvent, in particular, plays a decisive role in dictating the position of this equilibrium by differentially stabilizing the two forms.[1] An understanding of this solvent-dependent behavior is paramount for predicting molecular interactions, designing synthetic routes, and interpreting biological assays, as different tautomers can exhibit distinct hydrophobicities, hydrogen bonding patterns, and receptor affinities.[2]

This guide will elucidate the factors that govern the tautomeric preference of 2-hydroxy-4,6-dimethylpyrimidine and provide the practical tools necessary to probe and quantify this equilibrium.

Theoretical Framework: A Tale of Two Tautomers

The tautomeric equilibrium of 2-hydroxy-4,6-dimethylpyrimidine is primarily a competition between the aromaticity of the enol form and the greater strength of the carbonyl group in the keto form.[3]

-

The Enol Form (2-hydroxy-4,6-dimethylpyrimidine): This tautomer possesses a fully aromatic pyrimidine ring, a significant stabilizing factor. The hydroxyl group (-OH) is a hydrogen bond donor.

-

The Keto Form (4,6-dimethyl-1H-pyrimidin-2-one): This tautomer, also referred to as a pyrimidinone, contains a strong carbon-oxygen double bond (C=O). While the ring is not aromatic, the amide-like character of this form makes it significantly more polar than the enol form.

The position of the equilibrium is governed by the relative free energies of the two tautomers in a given solvent. The solvent influences this balance through several mechanisms:

-

Polarity: Polar solvents will more effectively solvate and stabilize the more polar keto tautomer through dipole-dipole interactions.[4]

-

Hydrogen Bonding: Protic solvents (e.g., water, ethanol) can act as both hydrogen bond donors and acceptors, potentially forming strong hydrogen bonds with the carbonyl oxygen and the N-H group of the keto form, further stabilizing it.[1]

In the gas phase or in non-polar, aprotic solvents (e.g., hexane, cyclohexane), the aromaticity of the enol form is the dominant stabilizing factor, and it is expected to be the major species. Conversely, in polar, protic solvents like water and ethanol, the strong solvation of the highly polar keto form is expected to shift the equilibrium significantly in its favor.[4]

Caption: Tautomeric equilibrium of the title compound.

Experimental Analysis of Tautomeric Equilibrium

The tautomeric equilibrium of 2-hydroxy-4,6-dimethylpyrimidine can be effectively investigated using spectroscopic methods, primarily UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of solvent is the critical experimental variable.

Synthesis of 2-Hydroxy-4,6-dimethylpyrimidine

The compound can be synthesized by the condensation of urea and acetylacetone. A typical procedure involves reacting these starting materials in a lower alcohol solvent containing hydrogen chloride, followed by neutralization to yield the desired product.[5]

UV-Vis Spectroscopy Workflow

UV-Vis spectroscopy is a rapid and sensitive method for observing the tautomeric equilibrium, as the enol and keto forms have distinct chromophores and thus different absorption maxima (λmax). The aromatic enol form typically absorbs at a longer wavelength compared to the non-aromatic keto form.

Caption: Experimental workflow for UV-Vis analysis.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of 2-hydroxy-4,6-dimethylpyrimidine of known concentration (e.g., 1 mg/mL) in a UV-grade volatile solvent like methanol.

-

Solvent Series: In a series of quartz cuvettes, prepare solutions of the compound at a consistent final concentration (e.g., 10 µg/mL) in a range of solvents with varying polarities. Suggested solvents include:

-

Hexane (non-polar, aprotic)

-

Chloroform (intermediate polarity, aprotic)

-

Acetonitrile (polar, aprotic)

-

Ethanol (polar, protic)

-

Water (highly polar, protic)

-

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of 200-400 nm, using the respective pure solvent as a blank.

-

Data Analysis: Identify the λmax in each spectrum. A shift in the λmax and changes in the shape of the absorption band across the solvent series will indicate a shift in the tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy Workflow

1H NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures.[6] If the rate of interconversion between tautomers is slow on the NMR timescale, separate signals for each tautomer will be observed. The ratio of the tautomers can be determined by integrating the signals corresponding to each form.

Caption: Experimental workflow for NMR analysis.

Experimental Protocol: 1H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-hydroxy-4,6-dimethylpyrimidine in 0.6-0.7 mL of a deuterated solvent in a standard 5 mm NMR tube. A range of solvents should be used to observe the solvent effect, for example:

-

Chloroform-d (CDCl3)

-

Methanol-d4 (CD3OD)

-

Dimethyl sulfoxide-d6 (DMSO-d6)

-

-

Data Acquisition: Acquire a quantitative 1H NMR spectrum for each sample. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time to allow for accurate integration.

-

Data Analysis:

-

Reference the spectra to the residual solvent peak.

-

Identify signals that are unique to each tautomer. The C5-H proton is particularly useful as its chemical environment is significantly different in the enol and keto forms. The methyl protons may also show distinct signals.

-

Carefully integrate the area under the peaks corresponding to a specific proton (e.g., C5-H) for both tautomers.

-

Calculate the molar ratio of the two forms from the integration values. The equilibrium constant, Keq = [Keto]/[Enol], can then be determined.

-

Data Interpretation and Discussion

The spectroscopic data obtained will provide a clear picture of the tautomeric landscape of 2-hydroxy-4,6-dimethylpyrimidine in different environments.

Expected Spectroscopic Data

The following tables summarize the expected spectroscopic features for the enol and keto tautomers. The exact values may vary depending on the specific conditions and instrumentation.

Table 1: Expected UV-Vis Absorption Maxima (λmax)

| Tautomer Form | Chromophore | Expected λmax (Hexane) | Expected λmax (Ethanol/Water) |

| Enol | Hydroxypyrimidine (Aromatic) | ~290-310 nm | Minor component, may be masked |

| Keto | Pyrimidinone (Amide-like) | Minor component | ~270-290 nm |

Note: The NIST WebBook reports a λmax for 4,6-dimethyl-2-pyrimidone (the keto form), which is likely the predominant form under their measurement conditions.[7]

Table 2: Predicted 1H NMR Chemical Shifts (δ in ppm)

| Proton | Enol Form (in CDCl3) | Keto Form (in DMSO-d6) | Rationale for Shift |

| N-H | - | ~11.0 - 12.0 | Deshielded proton in an amide-like environment. |

| O-H | ~9.0 - 10.0 | - | Acidic proton of the enol group. |

| C5-H | ~6.0 - 6.2 | ~5.7 - 5.9 | The C5 proton is in a more electron-rich aromatic ring in the enol form, but deshielded by the adjacent C=O in the keto form. |

| -CH3 | ~2.2 - 2.4 | ~2.1 - 2.3 | The chemical environment of the methyl groups is slightly different between the two tautomers. |

Causality of Solvent Effects

The experimental results are expected to demonstrate a clear trend:

-

In non-polar aprotic solvents like hexane, the equilibrium will favor the enol form. This is because the primary stabilizing factor is the aromaticity of the pyrimidine ring, and there are no strong solute-solvent interactions to favor the polar keto form.

-

In polar aprotic solvents like acetonitrile or DMSO, the equilibrium will shift towards the keto form. The large dipole moment of the keto tautomer is stabilized by the polar solvent.

-

In polar protic solvents like ethanol and water, the equilibrium will strongly favor the keto form. These solvents can form strong hydrogen bonds with the C=O and N-H groups of the pyrimidinone, providing significant stabilization that outweighs the energetic advantage of the enol's aromaticity.

Conclusion

The tautomerism of 2-hydroxy-4,6-dimethylpyrimidine is a classic example of how the chemical environment dictates molecular structure and properties. The equilibrium between the enol and keto forms is finely balanced and can be readily manipulated by the choice of solvent. For professionals in drug discovery and materials science, a thorough understanding of this phenomenon is not merely academic; it is essential for accurate structure-activity relationship studies, for the design of molecules with desired properties, and for ensuring the consistency and reliability of experimental results. The spectroscopic workflows detailed in this guide provide a robust framework for the qualitative and quantitative analysis of this and other tautomeric systems, enabling researchers to harness the dynamic nature of these fascinating molecules.

References

- Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques.

- El-Sayed, S. M., & El-Nahas, A. M. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit.

- Ajaj, I. A., et al. (2015). Solvent and structural effects in tautomeric 2(6)-hydroxy-4-methyl-6(2)-oxo-1-(substituted phenyl)-1,2(1,6)-dihydropyridine-3-carbonitriles: UV, NMR and quantum chemical study. PubMed.

- Katritzky, A. R., et al. (2010). Tautomerism in drug discovery. PubMed.

- Impactfactor. (n.d.). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi.

- NIST. (n.d.). 4,6-Dimethyl-2-pyrimidone. NIST WebBook.

- Google Patents. (n.d.). CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine.

- ResearchGate. (2025).

- BenchChem. (n.d.). A Comparative Spectroscopic Analysis of 2-Amino-4-hydroxy-6-methylpyrimidine and aza-analogs.

- Giuliano, B. M., et al. (2010). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. PubMed.

- Katritzky, A. R., Rowe, J. D., & Roy, S. K. (1967). Potentially tautomeric pyridines. Part IX. The effect of chlorine substituents on pyridone–hydroxypyridine tautomerism. Journal of the Chemical Society B: Physical Organic.

- NIST. (n.d.). 4,6-Dimethyl-2-pyrimidone. NIST WebBook.

- PubChem. (n.d.). 2-Hydroxy-4,6-dimethylpyrimidine.

- MDPI. (2025). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers.

- Sigma-Aldrich. (n.d.). UV-Visible Solvents.

- BenchChem. (n.d.). A Technical Guide to the Spectroscopic Analysis of 2-Amino-4-hydroxy-6-methylpyrimidine.

- Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Comput

- Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. (2025). MDPI.

Sources

- 1. wuxibiology.com [wuxibiology.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. Controlling Keto-Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Solubility of 4,6-Dimethyl-2-hydroxypyrimidine in organic solvents

An In-Depth Technical Guide to the Solubility of 4,6-Dimethyl-2-hydroxypyrimidine in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the principles, measurement, and prediction of the solubility of this compound (CAS: 108-79-2) in organic solvents. Designed for researchers, chemists, and formulation scientists, this document delves into the critical physicochemical properties of the compound, particularly its tautomerism, which governs its interaction with various solvent systems. We present a detailed, field-proven protocol for the experimental determination of thermodynamic solubility via the isothermal shake-flask method. Furthermore, this guide introduces theoretical frameworks, including Hansen Solubility Parameters (HSP), to enable a rational, predictive approach to solvent selection. The synthesis of theoretical modeling with robust experimental validation provides a powerful workflow for applications ranging from reaction chemistry and crystallization to pharmaceutical formulation.

Introduction: The Significance of this compound

This compound is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1] Its applications are prominent in both the pharmaceutical and agrochemical industries.[1] In pharmaceutical development, it is a precursor for drugs targeting metabolic and neurological disorders, while in agricultural chemistry, it is integral to the formulation of effective herbicides and fungicides.[1]

The success of any application, be it a chemical synthesis, purification by crystallization, or the formulation of a final product, is fundamentally dependent on the compound's solubility. A thorough understanding of how this compound dissolves in different organic solvents is paramount for process optimization, yield enhancement, and ensuring the stability and bioavailability of active ingredients.[1][2] Poor solubility can lead to significant challenges, including limited bioavailability and unreliable outcomes in biological assays.[2] This guide provides the foundational knowledge and practical methodologies to navigate and control the solubility of this important molecule.

Physicochemical Fundamentals

A molecule's solubility is dictated by its intrinsic physicochemical properties. For this compound, the most critical and often overlooked characteristic is its tautomerism.

The Critical Role of Tautomerism

This compound exists as a dynamic equilibrium between two tautomeric forms: the aromatic alcohol (enol) form, 2-hydroxy , and the non-aromatic amide (keto) form, 2-one .[3][4]

Caption: Keto-enol tautomerism of the title compound.

This equilibrium is not static; its position is highly influenced by the surrounding environment (i.e., the solvent).

-

In the Solid State: X-ray crystallography and IR spectroscopy have shown that related compounds like 2-pyridone predominantly exist in the keto (amide) form in the solid state.[5] This form is generally less polar.

-

In Solution: The equilibrium can shift. Non-polar solvents may favor the keto form, while polar, protic solvents that can engage in hydrogen bonding may favor the enol form.[5]

Causality: The ability of the molecule to present as either a hydrogen bond donor/acceptor (keto) or a potentially more aromatic, polarizable system (enol) means that its affinity for a given solvent is complex. A solvent that can stabilize one tautomer over the other will exhibit higher solvating power. This is the central mechanistic consideration for this molecule.

Core Physicochemical Properties

A summary of the key properties of this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 108-79-2 | [1][3][6] |

| Molecular Formula | C₆H₈N₂O | [1][3][6] |

| Molecular Weight | 124.14 g/mol | [1][3][6] |

| Appearance | Off-white to pale yellow crystalline powder | [6] |

| Melting Point | 199 - 205 °C | [1][6] |

| pKa (Predicted) | 10.34 ± 0.10 | [6] |

| Qualitative Solubility | Slightly soluble in DMSO and Methanol | [6] |

A Predictive Framework: Hansen Solubility Parameters (HSP)

Instead of a brute-force trial-and-error approach, a theoretical framework can guide efficient solvent screening. The Hansen Solubility Parameter (HSP) model is a powerful and field-proven tool for this purpose.[7] It deconstructs the total cohesive energy of a substance into three components, based on the principle that "like dissolves like".[7][8]

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipole-dipole interactions.

-

δh (Hydrogen Bonding): Energy from the formation of hydrogen bonds.

Each molecule (solute or solvent) can be described by a point in a three-dimensional "Hansen space". The fundamental principle is that the smaller the distance between the solute and solvent in this space, the higher the likelihood of dissolution. This distance, Ra, is calculated as:

Ra = [4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²]½

A lower Ra value suggests higher affinity and probable solubility. While experimentally determined HSP values for this compound are not published, they can be estimated with high confidence using group contribution methods, which are integrated into various software packages.[9] This predictive power allows for the in silico screening of dozens of solvents to identify a shortlist of promising candidates for experimental validation.

Experimental Protocol: Thermodynamic Solubility Determination

For applications in formulation and process chemistry, the thermodynamic solubility —the true equilibrium concentration of a solute in a solvent at a given temperature—is the most critical parameter.[2] The isothermal shake-flask method is the gold-standard technique for this measurement.[10]

Rationale for Method Selection

The shake-flask method is chosen for its direct measurement of the equilibrium state. By allowing an excess of the solid to equilibrate with the solvent over an extended period, the measurement is independent of dissolution rate, ensuring the resulting concentration represents the true saturation point. This contrasts with kinetic solubility methods, which can overestimate solubility by creating supersaturated solutions.[2]

Step-by-Step Methodology

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials & Apparatus:

-

This compound (purity ≥ 99%)[1]

-

Selected organic solvent (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed vial. "Excess" is critical; enough solid must be added such that a visible amount remains undissolved at the end of the experiment. A starting point is ~50-100 mg.

-

Solvent Addition: Add a known volume or mass of the test solvent to the vial (e.g., 5 mL).

-

Equilibration: Securely cap the vial and place it in the temperature-controlled shaker. Agitate the slurry at a constant temperature (e.g., 25 ± 0.5 °C) for a predetermined time.

-

Expertise Note: The equilibration time is critical. For many crystalline compounds, 24 hours is sufficient, but for stable polymorphs or compounds with slow dissolution kinetics, 48-72 hours may be necessary. A preliminary time-point study (e.g., sampling at 12, 24, 48, and 72 hours) is required to confirm that equilibrium has been reached (i.e., the concentration no longer increases).

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a syringe filter into a clean vial.

-

Trustworthiness Note: This step must be performed quickly to prevent temperature changes that could cause precipitation. The filter must be chemically compatible with the solvent and should not adsorb the solute. A pre-rinse of the filter with a small amount of the solution can mitigate adsorption effects.

-

-

Quantification:

-

Accurately dilute the filtered sample with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Prepare a multi-point calibration curve using accurately weighed standards of this compound.

-

Analyze the diluted sample and determine its concentration against the calibration curve.

-

-

Calculation: Calculate the original solubility in the solvent, accounting for all dilution factors. Report the result in units such as mg/mL or mol/L.

Experimental Workflow Diagram

Caption: Workflow for the Isothermal Shake-Flask Solubility Method.

Solvent Selection Strategy and Data

While extensive, peer-reviewed solubility data for this compound across a wide range of organic solvents is sparse, a logical selection strategy can be formulated based on physicochemical principles.

Logical Framework for Solvent Screening

The following workflow integrates theoretical prediction with experimental validation for efficient and reliable solvent selection.

Caption: Integrated workflow for predictive solvent screening.

Illustrative Solubility Profile

The following table provides an illustrative guide to the expected solubility of this compound in common organic solvents, categorized by solvent class. These estimations are based on its known properties, including its hydrogen bonding capability and polarity, and data from structurally similar pyrimidines.[10][11][12] These are not experimental values and must be confirmed via the protocol in Section 4.0.

| Solvent Class | Solvent | Expected Solubility Range | Rationale |

| Polar Aprotic | DMSO | High | Strong H-bond acceptor, highly polar. Known to be slightly soluble, likely higher.[6] |

| DMF, NMP | High | Strong H-bond acceptors and high polarity, effective at solvating amides.[11][12] | |